Selective PMCA Inhibition vs. SERCA: Quantitative Lack of Off-Target Activity
Caloxin 3A1 demonstrates absolute selectivity for the plasma membrane Ca²⁺-ATPase (PMCA) over the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), a critical differentiator from pan-Ca²⁺-ATPase inhibitors like orthovanadate. In standardized erythrocyte ghost membrane assays, caloxin 3A1 at concentrations up to 500 µM inhibited PMCA activity (IC₅₀ ≈ 30 µM) but produced no detectable inhibition of SERCA activity even at the highest tested concentrations [1]. In contrast, orthovanadate inhibits both PMCA and SERCA with IC₅₀ values in the 30 mM range [2]. This absolute selectivity is essential for experiments requiring dissection of PMCA-specific contributions to calcium efflux without confounding SERCA inhibition.
| Evidence Dimension | Selectivity for PMCA vs. SERCA |
|---|---|
| Target Compound Data | 0% inhibition of SERCA at up to 500 µM |
| Comparator Or Baseline | Orthovanadate: inhibits both PMCA and SERCA (IC₅₀ ≈ 30 mM) |
| Quantified Difference | Caloxin 3A1 shows no detectable SERCA inhibition vs. orthovanadate's non-selective inhibition |
| Conditions | Erythrocyte ghost membrane Ca²⁺-ATPase assay; SERCA activity measured in parallel |
Why This Matters
This selectivity eliminates the confounding variable of SERCA inhibition, enabling unambiguous attribution of observed calcium flux changes to PMCA blockade, a requirement for high-quality PMCA mechanistic studies.
- [1] Pande J, et al. Role of third extracellular domain of plasma membrane Ca2+–Mg2+-ATPase based on the novel inhibitor caloxin 3A1. Cell Calcium. 2005;37(3):245-250. doi:10.1016/j.ceca.2004.10.004. View Source
- [2] Boutin JA, et al. Caloxin-derived peptides for the inhibition of plasma membrane calcium ATPases. Peptides. 2022;154:170813. doi:10.1016/j.peptides.2022.170813. View Source
